

Unveiling the Spectroscopic Signature of Myricoside: A Technical Guide

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Compound of Interest

Compound Name: Myricoside

Cat. No.: B1237035

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Myricoside**, a phenylpropanoid glycoside. The information presented herein is essential for the identification, characterization, and further investigation of this natural product in research and drug development endeavors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **Myricoside**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data of **Myricoside**

Atom No.	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
Aglycone Moiety			
7	2.80	m	
8	4.02	m	
9	1.25	d	6.0
1'	6.75	d	8.0
2'	7.04	d	2.0
5'	6.75	d	8.0
6'	6.90	dd	8.0, 2.0
Caffeoyl Moiety			
2''	6.25	d	16.0
3''	7.55	d	16.0
1'''	7.05	d	2.0
2'''	6.78	d	8.0
6'''	6.95	dd	8.0, 2.0
Rhamnose Moiety			
1''''	5.15	br s	
5''''	3.60	m	
6''''	1.15	d	6.0
Glucose Moiety			
1'''''	4.35	d	8.0

Table 2: ^{13}C NMR Spectral Data of **Myricoside**

Atom No.	Chemical Shift (δ) ppm
Aglycone Moiety	
7	36.5
8	72.1
9	19.4
1'	131.8
2'	114.5
3'	145.9
4'	144.3
5'	115.8
6'	120.2
Caffeoyl Moiety	
1"	127.0
2"	115.2
3"	146.5
4"	149.0
5"	116.1
6"	122.5
7"	168.2
Rhamnose Moiety	
1'''	102.5
2'''	72.3
3'''	72.0
4'''	73.9

5'''	70.4
6'''	18.2
Glucose Moiety	
1'''	104.8
2'''	75.9
3'''	78.1
4'''	71.8
5'''	78.7
6'''	62.9

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of **Myricoside**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400 (broad)	O-H stretching (hydroxyl groups)
1705	C=O stretching (ester)
1630	C=C stretching (aromatic and olefinic)
1600, 1515	Aromatic ring vibrations
1265, 1160	C-O stretching

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **Myricoside**

Ion	m/z
[M+H] ⁺	757
[M+Na] ⁺	779

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies.

NMR Spectroscopy

- Instrumentation: Bruker AM-400 spectrometer.
- Solvent: Deuterated methanol (CD_3OD).
- ^1H NMR: Recorded at 400 MHz. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR: Recorded at 100 MHz. Chemical shifts are reported in ppm relative to TMS.

IR Spectroscopy

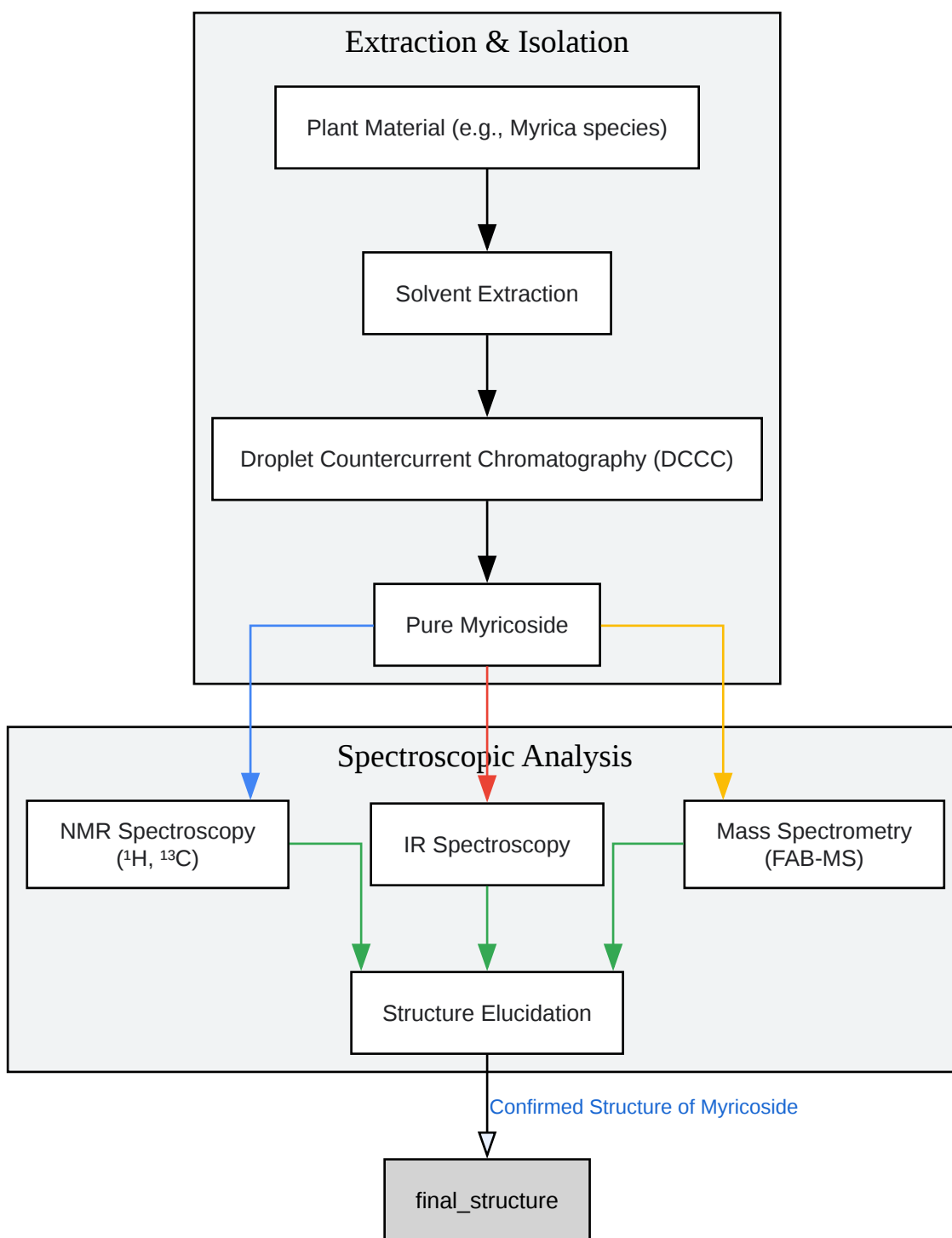
- Instrumentation: Perkin-Elmer 783 spectrophotometer.
- Sample Preparation: KBr pellet.
- Data Acquisition: Spectra were recorded in the $4000\text{--}400\text{ cm}^{-1}$ range.

Mass Spectrometry

- Instrumentation: Kratos MS-50 mass spectrometer.
- Ionization Method: Fast Atom Bombardment (FAB).
- Matrix: Glycerol.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of **Myricoside**.



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Caption: General workflow for the isolation and spectroscopic characterization of **Myricoside**.

This guide provides a foundational set of spectroscopic data and methodologies for **Myricoside**. Researchers are encouraged to use this information as a reference for their own

studies and to further explore the chemical and biological properties of this compound.

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